1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
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Description
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, also known as MI-77301, is a small molecule inhibitor that targets the MDM2-p53 interaction. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
Synthesis Approaches :
- High Yield Synthesis : An efficient synthesis method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for anticancer drugs, achieved a high total yield of 92% through multi-step nucleophilic reactions (Zhang et al., 2019).
- Conformational Isomers : Pyrid-2-yl ureas, including 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide, display equilibrium between two conformational isomers, affecting their hydrogen bonding and cytosine complexation (Chien et al., 2004).
Chemical and Physical Interactions :
- Conformational Adjustments : Urea and thiourea-based assemblies, such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea, show conformational adjustments through carbon-nitrogen bond rotation, influencing hydrogen bonding and polymorphism (Phukan & Baruah, 2016).
- Hydrogel Formation and Anion Influence : Specific urea compounds can form hydrogels, with morphology and rheology affected by anions, offering insights into tuning physical properties of gels (Lloyd & Steed, 2011).
Potential Applications in Drug Discovery and Material Science :
- 5-HT Reuptake Inhibition and Antagonistic Activity : Certain urea compounds inhibit 5-HT reuptake and show antagonistic activities against 5-HT(1B/1D) receptors, indicating potential as antidepressants (Matzen et al., 2000).
- Antitumor Activities and Docking Studies : Some derivatives, like 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, show antitumor activities and significant interactions with CDK4 protein, important for cancer therapy research (Hu et al., 2018).
properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-5-9-17-15(11)19-16(21)18-13-10-20(2)14-8-4-3-7-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLKZSIUDWEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea |
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